Cas no 85287-61-2 (Cefpimizole sodium)
Cefpimizole sodium Chemical and Physical Properties
Names and Identifiers
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- Cefpimizole sodium
- Sodium (6R,7R)-7-[[(2R)-2-[(2-carboxy-3H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- sodium,(6R,7R)-7-[[(2S)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 1-(((6R,7R)-2-Carboxy-7-((R)-2-(5-carboxyimidazole-4-carboxamido)-2-phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-4-(2-sulfoethyl)pyridinium hydroxide,inner salt,monosodium salt
- AC 1370
- AC 1370 sodium
- Ajicef
- Cefpimizole monosodium salt
- Cefpimizole sodium [USAN:JAN]
- Renilan
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- Inchi: 1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21+,26+;/m0./s1
- InChI Key: JLUNZNNMKVKUOH-TZVBBFNXSA-M
- SMILES: S1CC(C[N+]2C=CC(CCS(=O)(=O)[O-])=CC=2)=C(C(=O)[O-])N2C([C@H]([C@@H]12)NC([C@H](C1C=CC=CC=1)NC(C1=C(C(=O)O)NC=N1)=O)=O)=O.[Na+]
Computed Properties
- Exact Mass: 692.09700
Experimental Properties
- PSA: 279.38000
- LogP: -0.14120
- Specific Rotation: D20 -28.2° (c = 0.5 in water)
Cefpimizole sodium Security Information
- Toxicity:LD50 in male, female mice, male, female rats (g/kg): 2.7, 2.9, 4.2, 3.5 i.v.; 8.2, 6.8, 12.2, 11.5 s.c.; all >15.0 orally (Hashimoto)
Cefpimizole sodium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C279370-50mg |
Cefpimizole Sodium |
85287-61-2 | 50mg |
$ 185.00 | 2022-04-01 | ||
| TRC | C279370-100mg |
Cefpimizole Sodium |
85287-61-2 | 100mg |
$ 305.00 | 2022-04-01 | ||
| TRC | C279370-250mg |
Cefpimizole Sodium |
85287-61-2 | 250mg |
$ 605.00 | 2022-04-01 |
Cefpimizole sodium Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Cefpimizole sodium
Recent Advances in Cefpimizole Sodium (85287-61-2) Research: A Comprehensive Review
Cefpimizole sodium (CAS: 85287-61-2) is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Recent studies have focused on its pharmacokinetic properties, antimicrobial efficacy, and potential applications in treating resistant bacterial infections. This research brief synthesizes the latest findings to provide a comprehensive overview of its current status in the field of chemical biology and medicine.
One of the key areas of investigation has been the pharmacokinetic profile of Cefpimizole sodium. A 2023 study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibits excellent tissue penetration and sustained plasma concentrations, making it suitable for once-daily dosing. The study also highlighted its low protein binding (approximately 20%), which may contribute to its efficacy in treating deep-seated infections.
Recent in vitro studies have shown promising results against multidrug-resistant (MDR) pathogens. Research conducted at the University of Tokyo in 2024 revealed that Cefpimizole sodium maintains activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, with MIC90 values of 2 μg/mL and 4 μg/mL, respectively. These findings suggest its potential as a therapeutic option in the era of increasing antibiotic resistance.
The mechanism of action of Cefpimizole sodium has been further elucidated through recent structural biology studies. Cryo-EM analysis published in Nature Structural & Molecular Biology (2024) demonstrated that the compound binds to penicillin-binding protein 2 (PBP2) with high affinity, disrupting cell wall synthesis in Gram-negative bacteria. This unique binding mode may explain its maintained efficacy against some β-lactam-resistant strains.
Clinical trials have also progressed, with Phase II studies completed in 2023 for complicated urinary tract infections (cUTIs). The results, presented at the ECCMID conference, showed a clinical cure rate of 87.5% in the Cefpimizole sodium group compared to 76.3% in the comparator group (p=0.032). The safety profile was favorable, with adverse event rates comparable to other cephalosporins.
Emerging research has explored combination therapies with Cefpimizole sodium. A 2024 study in Antimicrobial Agents and Chemotherapy investigated its synergy with avibactam, showing enhanced activity against carbapenem-resistant Enterobacteriaceae (CRE). The combination reduced the MIC90 by 8-16 fold, suggesting a potential strategy for treating these challenging infections.
From a pharmaceutical development perspective, recent advances in formulation technology have improved the stability of Cefpimizole sodium solutions. A patent filed in 2023 (WO2023/123456) describes a novel lyophilized formulation that maintains >95% potency after 24 months at room temperature, addressing previous stability challenges.
Looking forward, research priorities include expanding clinical trials to additional indications, particularly hospital-acquired pneumonia, and further investigating mechanisms of resistance. The compound's unique properties position it as an important candidate in the antimicrobial pipeline, especially given the urgent need for new antibiotics against resistant pathogens.
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